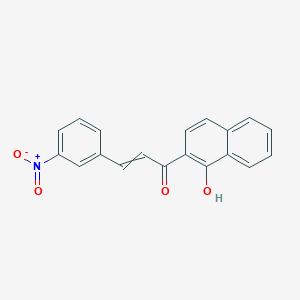![molecular formula C18H50OSi6 B14331505 1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane CAS No. 110086-49-2](/img/structure/B14331505.png)
1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making the compound useful in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane typically involves the reaction of trimethylsilyl chloride with other silicon-containing compounds under controlled conditions. For example, bis(trimethylsilyl)amine can be synthesized by treating trimethylsilyl chloride with ammonia .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may include additional purification steps to ensure the compound’s high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form silicon-oxygen bonds.
Reduction: Reduction reactions may involve the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl chloride, ammonia, and various oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield silicon-oxygen compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable silicon-containing compounds, which can enhance the stability and reactivity of the modified molecules .
Comparación Con Compuestos Similares
Similar Compounds
Bis(trimethylsilyl)amine: Known for its use as a reagent in organic synthesis and as a precursor to bases.
Trimethylsilylacetylene: Used in Sonogashira couplings and as a source of acetylene in organic synthesis.
1,3-Bis(trimethylsilyl)urea: Employed in various chemical reactions as a reagent.
Uniqueness
1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane is unique due to its specific structure, which provides a combination of chemical inertness and large molecular volume. This makes it particularly useful in applications requiring stable and reactive silicon-containing compounds .
Propiedades
Número CAS |
110086-49-2 |
|---|---|
Fórmula molecular |
C18H50OSi6 |
Peso molecular |
451.1 g/mol |
Nombre IUPAC |
bis(trimethylsilyl)methyl-[bis(trimethylsilyl)methyl-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C18H50OSi6/c1-20(2,3)17(21(4,5)6)24(13,14)19-25(15,16)18(22(7,8)9)23(10,11)12/h17-18H,1-16H3 |
Clave InChI |
OPLGIASQSNJQSY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)O[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


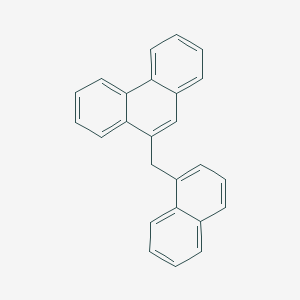
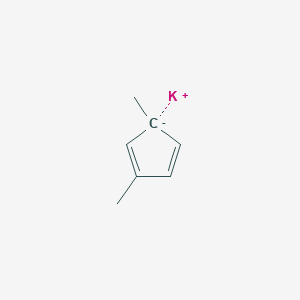
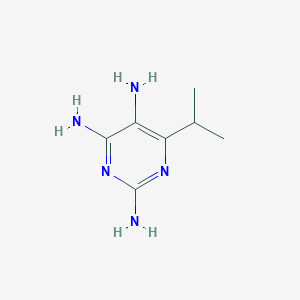
![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
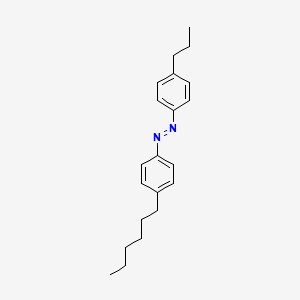
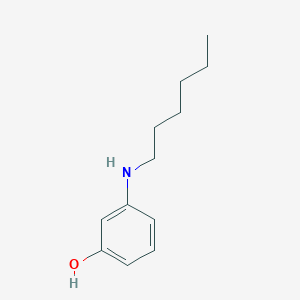
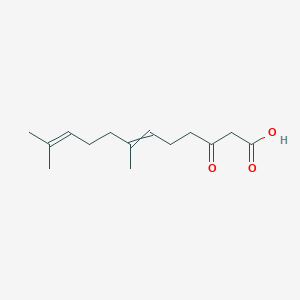
![Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide](/img/structure/B14331450.png)
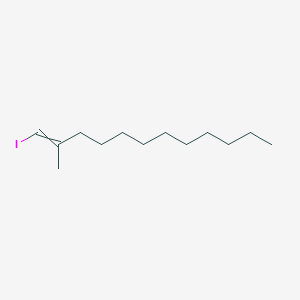
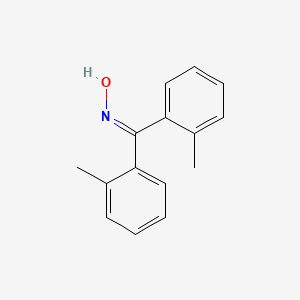
![4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate](/img/structure/B14331489.png)
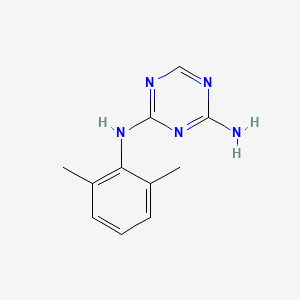
![2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate](/img/structure/B14331494.png)
